molecular formula C10H10N2O5S B13656434 1-(5-Nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylic acid

1-(5-Nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B13656434
M. Wt: 270.26 g/mol
InChI Key: RRVREONUNCADCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylic acid is an organic compound with the molecular formula C10H10N2O5S and a molecular weight of 270.27 g/mol This compound features a pyrrolidine ring attached to a thiophene ring, which is further substituted with a nitro group and a carboxylic acid group

Preparation Methods

The synthesis of 1-(5-Nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using advanced techniques such as catalytic processes and continuous flow reactors.

Chemical Reactions Analysis

1-(5-Nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(5-Nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidine ring may also play a role in modulating the compound’s activity by influencing its binding to target proteins .

Comparison with Similar Compounds

1-(5-Nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:

    1-(5-Nitrothiophene-2-carbonyl)pyrrolidine-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.

    1-(5-Nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylate: An ester derivative of the compound.

    1-(5-Nitrothiophene-2-carbonyl)pyrrolidine-2-carboxaldehyde: Contains an aldehyde group instead of a carboxylic acid group.

Properties

Molecular Formula

C10H10N2O5S

Molecular Weight

270.26 g/mol

IUPAC Name

1-(5-nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C10H10N2O5S/c13-9(7-3-4-8(18-7)12(16)17)11-5-1-2-6(11)10(14)15/h3-4,6H,1-2,5H2,(H,14,15)

InChI Key

RRVREONUNCADCG-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=C(S2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.